![molecular formula C18H27N3O B2793726 N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide CAS No. 2094574-43-1](/img/structure/B2793726.png)
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. CTAP has been used to study the role of the mu-opioid receptor in a variety of physiological and pathological processes, including pain, addiction, and depression.
作用機序
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioids such as enkephalins and beta-endorphin. This results in a reduction in the analgesic effects of opioids, as well as a decrease in the reward and reinforcing effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids, as well as the reward and reinforcing effects of opioids. This compound has also been shown to reduce the development of opioid tolerance and dependence. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
One advantage of using N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide in lab experiments is that it is a highly selective antagonist of the mu-opioid receptor, meaning that it does not interact with other opioid receptors. This allows researchers to study the specific role of the mu-opioid receptor in various physiological and pathological processes. However, one limitation of using this compound is that it is not a clinically approved drug, meaning that its effects in humans are not well understood.
将来の方向性
There are a number of future directions for research involving N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide. One area of research is the development of novel opioid analgesics that do not produce tolerance or dependence. This compound has been used to study the mechanisms underlying opioid tolerance and dependence, and this knowledge could be used to develop new drugs that are more effective and less addictive than current opioid analgesics. Another area of research is the development of new treatments for addiction and depression. This compound has been shown to have antidepressant-like effects in animal models of depression, and this knowledge could be used to develop new treatments for depression that do not produce the side effects associated with current antidepressants.
合成法
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N-(1-cyano-1,2,2-trimethylpropyl)prop-2-enamide with 3-(dimethylamino)benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by reduction of the resulting imine with sodium borohydride.
科学的研究の応用
N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes. It has been used to investigate the mechanisms underlying opioid tolerance, dependence, and withdrawal, as well as the analgesic effects of opioids. This compound has also been used to study the role of the mu-opioid receptor in addiction and depression.
特性
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-3-[3-(dimethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-17(2,3)18(4,13-19)20-16(22)11-10-14-8-7-9-15(12-14)21(5)6/h7-9,12H,10-11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMMLFPNGQBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)CCC1=CC(=CC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

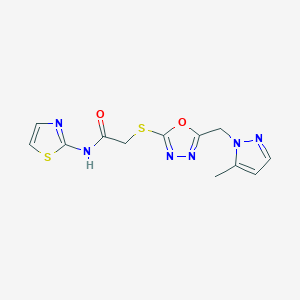
![Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2793646.png)


![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793652.png)
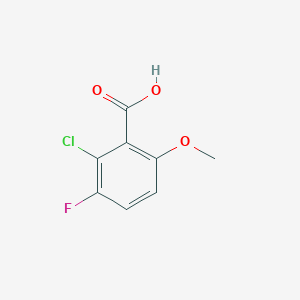
![N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2793655.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2793656.png)
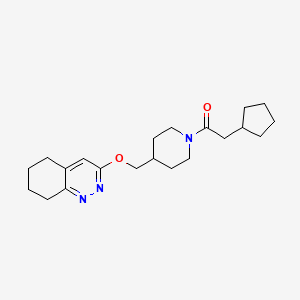
![1,4,5-Triazatricyclo[5.2.2.0^{2,6}]undeca-2,5-diene hydrochloride](/img/structure/B2793661.png)
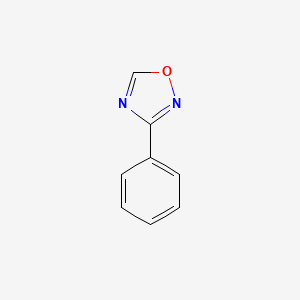
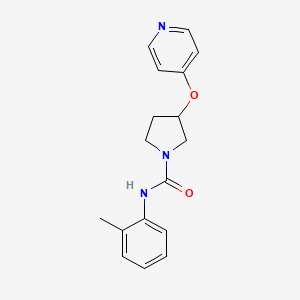
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2793664.png)
methanone](/img/structure/B2793666.png)